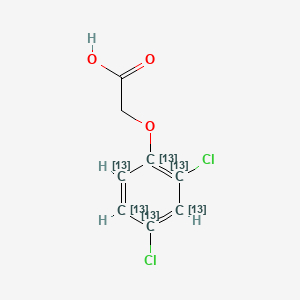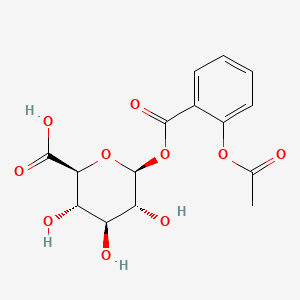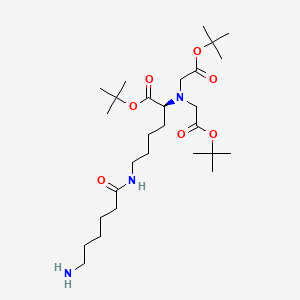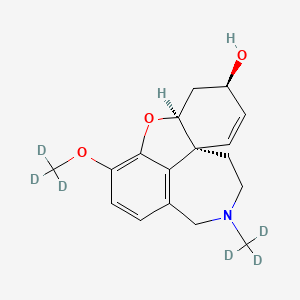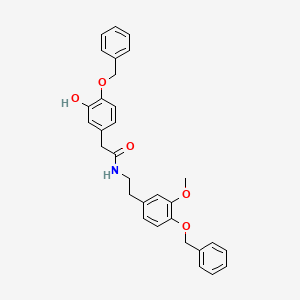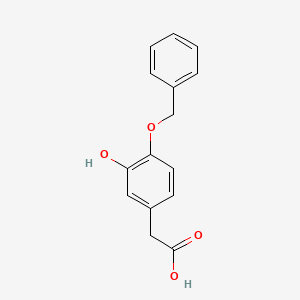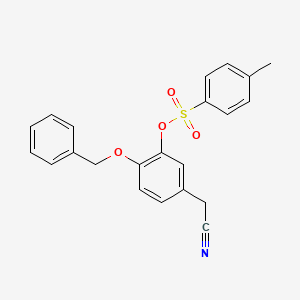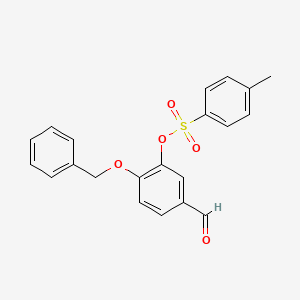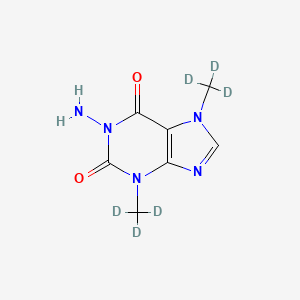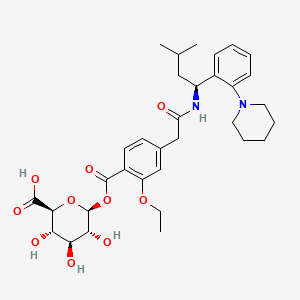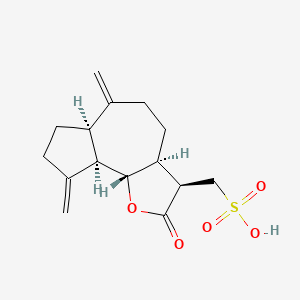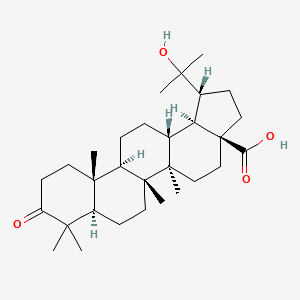
Enalapril-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Enalapril-d3 is a deuterated form of enalapril, a widely used angiotensin-converting enzyme inhibitor. This compound is primarily used in the treatment of hypertension and congestive heart failure. The deuterium atoms in this compound replace the hydrogen atoms, which can potentially alter the pharmacokinetic properties of the drug, leading to improved stability and efficacy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Enalapril-d3 involves the incorporation of deuterium atoms into the enalapril molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Exchange: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions: Enalapril-d3 undergoes various chemical reactions, including:
Hydrolysis: this compound is hydrolyzed to its active form, enalaprilat-d3, in the body.
Oxidation and Reduction: These reactions can occur under specific conditions, altering the chemical structure of the compound.
Substitution Reactions: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous solutions with enzymes or acidic conditions.
Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Major Products:
Enalaprilat-d3: The active metabolite formed through hydrolysis.
Oxidized and Reduced Derivatives: Products formed through oxidation and reduction reactions.
科学研究应用
Enalapril-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of enalapril.
Biology: Employed in studies investigating the biological effects of angiotensin-converting enzyme inhibitors.
Medicine: Utilized in clinical research to evaluate the efficacy and safety of deuterated drugs in treating hypertension and heart failure.
Industry: Applied in the development of new pharmaceutical formulations with improved stability and efficacy.
作用机制
Enalapril-d3 exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, this compound reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system.
相似化合物的比较
Enalapril: The non-deuterated form of Enalapril-d3.
Lisinopril: Another angiotensin-converting enzyme inhibitor with similar therapeutic uses.
Ramipril: A compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can enhance the stability and efficacy of the drug. This makes it a valuable compound in the development of new therapeutic agents with improved pharmacokinetic profiles.
属性
CAS 编号 |
1356847-94-3 |
|---|---|
分子式 |
C20H28N2O5 |
分子量 |
379.471 |
IUPAC 名称 |
(2S)-1-[(2S)-3,3,3-trideuterio-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H28N2O5/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25)/t14-,16-,17-/m0/s1/i2D3 |
InChI 键 |
GBXSMTUPTTWBMN-FLDSLSFSSA-N |
SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O |
同义词 |
(S)-1-[N-[1-(Ethoxycarbonxyl)-3-phenylpropyl]-L-alanyl]-L-proline-d3; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


